molecular formula C17H32O8 B610274 Propargyl-PEG8-alcohol CAS No. 1422023-54-8

Propargyl-PEG8-alcohol

Cat. No. B610274
CAS RN: 1422023-54-8
M. Wt: 364.44
InChI Key: QIJKIPMHDKPKLA-UHFFFAOYSA-N
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Description

Propargyl-PEG8-alcohol is a PEG derivative containing a hydroxyl group and a propargyl group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Synthesis Analysis

The synthesis of propargyl alcohols involves the addition or C-C coupling (alkynylation) of aldehydes . This process uses catalytic amounts of In (III)/BINOL, enabling a broad range of substrate generality with high enantioselectivity . The use of N-methylephedrine as a chiral additive enables a practical synthesis of propargylic alcohols from terminal alkynes and aldehydes .


Molecular Structure Analysis

Propargyl-PEG8-alcohol has a molecular weight of 364.4 g/mol . It contains a hydroxyl group and a propargyl group . The propargyl group can participate in copper-catalyzed azide-alkyne Click Chemistry .


Chemical Reactions Analysis

The propargyl group in Propargyl-PEG8-alcohol can participate in copper-catalyzed azide-alkyne Click Chemistry . This reaction is significant in the field of organic synthesis, as it allows for the creation of a stable triazole linkage .


Physical And Chemical Properties Analysis

Propargyl-PEG8-alcohol is soluble in water, DMSO, DCM, and DMF . It has a molecular weight of 364.4 g/mol .

Scientific Research Applications

Synthesis of Propargyl Derivatives

Propargyl-PEG8-alcohol serves as a versatile synthetic intermediate in the production of propargyl derivatives. These derivatives are crucial for constructing complex molecular structures in organic chemistry. The propargyl group’s reactivity allows for the creation of a wide range of compounds, including pharmaceuticals and polymers .

“Click” Chemistry Applications

The compound is instrumental in “click” chemistry, a class of biocompatible reactions that are widely used to create diverse chemical libraries. Propargyl-PEG8-alcohol can be used to introduce alkyne groups into molecules, which can then participate in cycloaddition reactions, a cornerstone of “click” chemistry .

Drug Development and Bioconjugation

In the pharmaceutical industry, Propargyl-PEG8-alcohol is used for drug development. Its ability to act as a linker in bioconjugation allows for the attachment of drugs to targeting molecules or polymeric carriers, enhancing drug delivery systems .

Polymer and Materials Science

This compound is also valuable in polymer and materials science. It can be used to modify the properties of polymers, such as polyethylene glycol (PEG), to improve their functionality in biomedical applications like tissue engineering and regenerative medicine .

Surface Modification and Biocompatibility

Propargyl-PEG8-alcohol is used to alter surface properties to reduce protein adsorption and cell adhesion, which is essential in creating biocompatible materials for medical devices and implants .

Nanotechnology and Sensor Development

In nanotechnology, Propargyl-PEG8-alcohol’s ability to bind to various substrates makes it a key component in developing sensors and nanoscale devices. Its unique chemical properties allow for the construction of sensitive and specific detection systems .

Mechanism of Action

The propargyl group in Propargyl-PEG8-alcohol can participate in copper-catalyzed azide-alkyne Click Chemistry . This reaction is significant in the field of organic synthesis, as it allows for the creation of a stable triazole linkage .

Safety and Hazards

Propargyl-PEG8-alcohol is classified as a flammable liquid and vapor. It is toxic if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, may cause cancer, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O8/c1-2-4-19-6-8-21-10-12-23-14-16-25-17-15-24-13-11-22-9-7-20-5-3-18/h1,18H,3-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJKIPMHDKPKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG8-alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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